

A Technical Guide to KC02 for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	KC02	
Cat. No.:	B1150324	Get Quote

Introduction

KC02 is a crucial research tool employed as an inactive control probe for its active counterpart, KC01. KC01 is a potent inhibitor of the enzyme alpha/beta-hydrolase domain containing 16A (ABHD16A), a phosphatidylserine hydrolase that plays a significant role in regulating the levels of lysophosphatidylserines (lyso-PS) in mammalian systems.[1] Lyso-PS are signaling lipids that are implicated in various immune and neurological processes.[2] Understanding the function of ABHD16A and its modulation is of growing interest in fields such as cancer, immunology, and neuroscience.[1] KC02, by serving as a negative control, enables researchers to verify that the observed biological effects of KC01 are specifically due to the inhibition of ABHD16A.[1]

This technical guide provides an in-depth overview of **KC02**, including its chemical properties, sources for procurement, and detailed experimental context to facilitate its effective use in research and drug development.

Chemical Properties and Procurement

KC02 is a small molecule with the formal name 6Z-[2-oxo-4-(2-phenylethyl)-3-oxetanylidene], hexanamide.[1] Its key chemical properties are summarized in the table below.



Property	Value	Reference
CAS Number	1646795-60-9	[1]
Molecular Formula	C17H21NO3	[1]
Formula Weight	287.4 g/mol	[1]
Purity	≥98%	[1]
Formulation	A solution in ethyl acetate	[1]
Solubility	DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 16 mg/ml, Ethanol:PBS (pH 7.2) (1:5): 0.5 mg/ml	[1]
Storage	-20°C	[1]
Stability	≥ 2 years	[1]

Commercial Suppliers

KC02 is available for purchase from several reputable suppliers of research chemicals. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.

- Cayman Chemical: Offers **KC02** for research purposes.[1][3]
- MedChemExpress (MCE): Lists (Z)-KC02 as an inhibitor of ABHD16A.[2][4]
- TargetMol: Provides (Z)-KC02 for research applications.

Experimental Applications and Protocols

The primary application of **KC02** is as a negative control in experiments investigating the effects of the ABHD16A inhibitor, KC01. Due to its structural similarity to KC01 but lack of inhibitory activity against ABHD16A, **KC02** is essential for distinguishing specific effects of ABHD16A inhibition from off-target or non-specific effects of the chemical scaffold.[6]



Key Experimental Data

The following table summarizes the key quantitative data regarding the activity of **KC02** in comparison to KC01.

Assay	Target	KC01 IC50	KC02 IC50	Reference
Competitive Gel- Based Activity- Based Protein Profiling (ABPP)	Human ABHD16A	~0.2-0.5 μM	> 10 μM	[6]
Competitive Gel- Based Activity- Based Protein Profiling (ABPP)	Mouse ABHD16A	~0.2-0.5 μM	> 10 μM	[6]

Methodologies

Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against a specific enzyme within a complex proteome.

- Objective: To determine the IC50 values of KC01 and KC02 for ABHD16A.
- Protocol Outline:
 - Proteomes from cells overexpressing human or mouse ABHD16A are prepared.
 - The proteomes are incubated with varying concentrations of KC01 or KC02.
 - A fluorescently tagged broad-spectrum serine hydrolase probe (e.g., FP-rhodamine) is then added. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
 - The proteome is separated by SDS-PAGE.



- The gel is scanned for fluorescence. A decrease in the fluorescence signal for the band corresponding to ABHD16A indicates inhibition by the compound.
- The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.
- Results: In these experiments, KC01 shows potent inhibition of ABHD16A with an IC50 in the sub-micromolar range, while KC02 demonstrates no significant inhibition at concentrations up to 10 μM.[6][7]

Signaling Pathway and Experimental Workflow

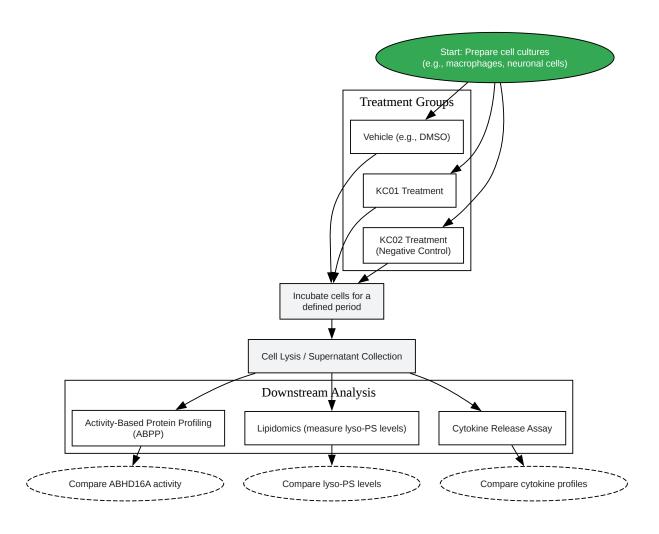
KC02, as an inactive control, does not directly participate in a signaling pathway. Instead, it is used to validate the specific role of its active counterpart, KC01, in modulating the ABHD16A-mediated signaling pathway. The following diagrams illustrate the relationship between these compounds and a typical experimental workflow.



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Caption: Role of KC01 and KC02 in the ABHD16A signaling pathway.





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